molecular formula C18H28N2O B12270269 1-(2,3-Dimethylphenyl)-4-[(oxan-4-yl)methyl]piperazine

1-(2,3-Dimethylphenyl)-4-[(oxan-4-yl)methyl]piperazine

Cat. No.: B12270269
M. Wt: 288.4 g/mol
InChI Key: WASPVEIWEHPLQP-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)-4-[(oxan-4-yl)methyl]piperazine is a synthetic organic compound that belongs to the class of piperazines. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry, particularly as central nervous system agents. This compound features a piperazine ring substituted with a 2,3-dimethylphenyl group and an oxan-4-ylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dimethylphenyl)-4-[(oxan-4-yl)methyl]piperazine typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with 2,3-Dimethylphenyl Group: The piperazine ring is then reacted with 2,3-dimethylphenyl halide in the presence of a base to introduce the 2,3-dimethylphenyl group.

    Attachment of Oxan-4-ylmethyl Group: Finally, the compound is reacted with oxan-4-ylmethyl halide to attach the oxan-4-ylmethyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethylphenyl)-4-[(oxan-4-yl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenyl and piperazine rings.

    Reduction: Reduced forms of the compound with hydrogenated rings.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, particularly in the central nervous system.

    Medicine: Investigated for its potential therapeutic effects, such as anxiolytic or antipsychotic properties.

    Industry: Used in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethylphenyl)-4-[(oxan-4-yl)methyl]piperazine would depend on its specific interactions with molecular targets. Typically, piperazine derivatives exert their effects by binding to receptors in the central nervous system, such as serotonin or dopamine receptors, and modulating their activity. This can lead to changes in neurotransmitter levels and subsequent physiological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-Dimethylphenyl)piperazine: Lacks the oxan-4-ylmethyl group.

    1-(2,3-Dimethylphenyl)-4-methylpiperazine: Has a methyl group instead of the oxan-4-ylmethyl group.

    1-(2,3-Dimethylphenyl)-4-ethylpiperazine: Has an ethyl group instead of the oxan-4-ylmethyl group.

Uniqueness

1-(2,3-Dimethylphenyl)-4-[(oxan-4-yl)methyl]piperazine is unique due to the presence of the oxan-4-ylmethyl group, which may impart distinct chemical and biological properties compared to other piperazine derivatives.

Properties

Molecular Formula

C18H28N2O

Molecular Weight

288.4 g/mol

IUPAC Name

1-(2,3-dimethylphenyl)-4-(oxan-4-ylmethyl)piperazine

InChI

InChI=1S/C18H28N2O/c1-15-4-3-5-18(16(15)2)20-10-8-19(9-11-20)14-17-6-12-21-13-7-17/h3-5,17H,6-14H2,1-2H3

InChI Key

WASPVEIWEHPLQP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)CC3CCOCC3)C

Origin of Product

United States

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